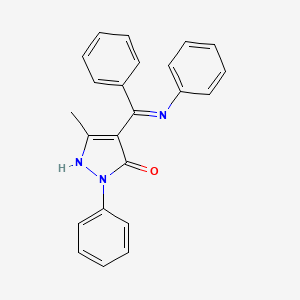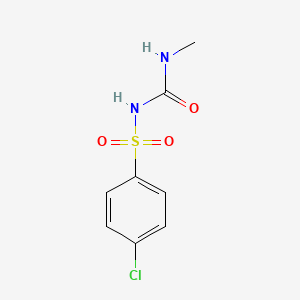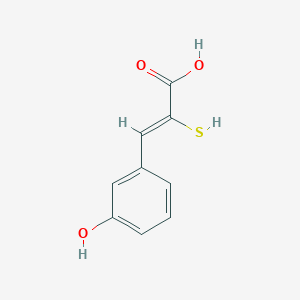
4-(alpha-Anilinobenzylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(alpha-Anilinobenzylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one is an organic compound known for its unique structure and potential applications in various fields. This compound features a pyrazoline ring, which is a five-membered ring containing two nitrogen atoms. The presence of an anilinobenzylidene group and a phenyl group further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(alpha-Anilinobenzylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one typically involves the condensation of aniline with benzaldehyde to form alpha-anilinobenzylidene. This intermediate is then reacted with 3-methyl-1-phenyl-2-pyrazolin-5-one under specific conditions to yield the desired compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(alpha-Anilinobenzylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in an inert solvent like tetrahydrofuran.
Substitution: Halogens, alkylating agents, nucleophiles; conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with varying functional groups.
Scientific Research Applications
4-(alpha-Anilinobenzylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: Explored for its potential use in drug development. Its unique structure and reactivity make it a candidate for designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various industrial applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-(alpha-Anilinobenzylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(alpha-Anilinobenzylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one
- This compound derivatives
- Other pyrazoline derivatives
Uniqueness
This compound stands out due to its unique combination of functional groups and structural features. The presence of both anilinobenzylidene and pyrazoline moieties imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its versatility in undergoing different chemical reactions and its potential biological activities further enhance its significance compared to other similar compounds.
Properties
Molecular Formula |
C23H19N3O |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-(C,N-diphenylcarbonimidoyl)-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H19N3O/c1-17-21(23(27)26(25-17)20-15-9-4-10-16-20)22(18-11-5-2-6-12-18)24-19-13-7-3-8-14-19/h2-16,25H,1H3 |
InChI Key |
DNOKWDXAPXYKCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12001742.png)


![3-Methyl-2-octyl-1-(3-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001752.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001767.png)


![[1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12001788.png)





